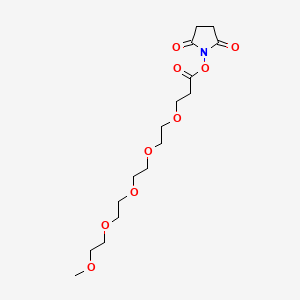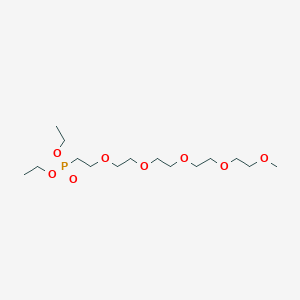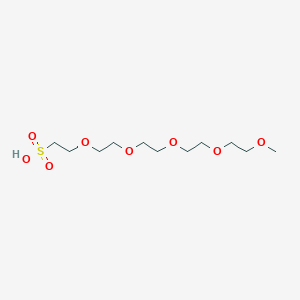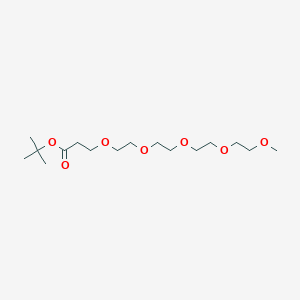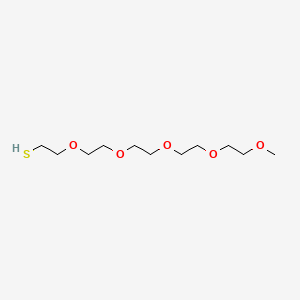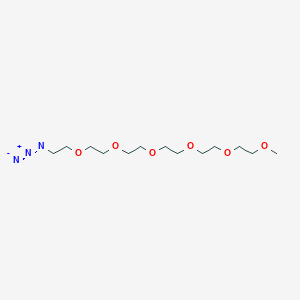
N~2~-hexyl-6,7-dimethoxy-N~4~-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MS012 is a Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. MS012 exhibited stronger binding affinity to GLP (Kd = 46 ± 15 nM) than G9a (Kd = 610 ± 68 nM). MS012 was 13-fold selective for GLP over G9a. G9a-like protein (GLP) and G9a are highly homologous protein lysine methyltransferases (PKMTs) sharing approximately 80% sequence identity in their catalytic domains. GLP and G9a form a heterodimer complex and catalyze mono- and dimethylation of histone H3 lysine 9 and nonhistone substrates.
Aplicaciones Científicas De Investigación
Antimalarial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. A study reported the discovery of a quinazoline derivative with high antimalarial activity, highlighting its potential as an antimalarial drug lead (Mizukawa et al., 2021).
Anticancer Applications
The synthesis of quinazoline derivatives as analogs of potent antitumor benzo[c]phenanthridine alkaloids has been explored, demonstrating their potential in cancer treatment (Phillips & Castle, 1980).
Anti-inflammatory Applications
Research into CC chemokine receptor-4 (CCR4) antagonists developed from quinazoline derivatives showed potential anti-inflammatory activity in a murine model of acute dermatitis, suggesting their use in treating inflammatory diseases (Yokoyama et al., 2009).
Antiviral Applications
New (quinazolin-4-ylamino)methylphosphonates synthesized via microwave irradiation demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral therapy (Luo et al., 2012).
Alzheimer's Disease Treatment
Quinazoline derivatives were evaluated as multifunctional agents for Alzheimer's disease treatment, showing inhibition of acetyl and butyrylcholinesterase enzymes, prevention of beta-amyloid aggregation, and antioxidant properties. This highlights their potential as multi-targeting agents for Alzheimer's disease treatment (Mohamed & Rao, 2017).
Cardiotonic Activity
Quinazoline derivatives with various 4-heterocyclylpiperidino groups were synthesized and tested for cardiotonic activity, with several showing potent activity in anesthetized dogs, indicating their potential use in treating heart conditions (Nomoto et al., 1990).
Antibacterial Applications
A series of N(2),N(4)-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, identifying compounds with low micromolar range minimum inhibitory concentrations and favorable physicochemical properties, which make them suitable for further development as antibacterial agents (Van Horn et al., 2014).
Propiedades
Número CAS |
2089617-83-2 |
|---|---|
Nombre del producto |
N~2~-hexyl-6,7-dimethoxy-N~4~-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine |
Fórmula molecular |
C22H35N5O2 |
Peso molecular |
401.555 |
Nombre IUPAC |
2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26) |
Clave InChI |
ZYNUWSFRZCRKSN-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)C)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MS012; MS-012; MS 012. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




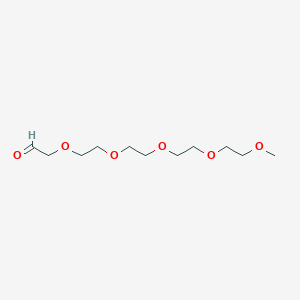
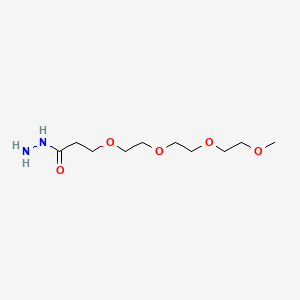
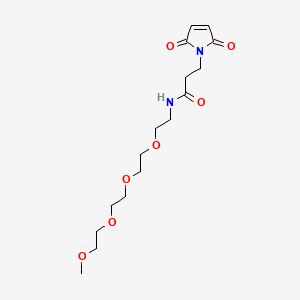

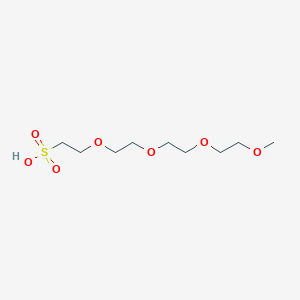
![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)
